

An In-depth Technical Guide to the Solubility of Reactive Orange 4

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *Reactive orange 4*

Cat. No.: *B1595245*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of C.I. **Reactive Orange 4** (CAS 12225-82-0), a widely used monoazo reactive dye. Understanding the solubility of this compound is critical for its application in various fields, including textile dyeing, environmental remediation research, and potentially, for assessing its biological interactions in drug development contexts. This document compiles available data on its solubility in aqueous and organic media, details experimental methodologies for solubility determination, and visualizes a key experimental workflow where this dye is utilized.

Physicochemical Properties of Reactive Orange 4

Reactive Orange 4 is a synthetic azo dye characterized by the presence of sulfonic acid groups and a dichlorotriazinyl reactive group.^[1] These structural features play a significant role in its solubility characteristics. The sulfonic acid moieties contribute to its high polarity and facilitate its dissolution in aqueous solutions.^[1]

Property	Value
CI Name	Reactive Orange 4
CAS Number	12225-82-0
Molecular Formula	C ₂₄ H ₁₃ Cl ₂ N ₆ Na ₃ O ₁₀ S ₃ [2]
Molecular Weight	781.47 g/mol [2]
Appearance	Orange Powder [2]

Aqueous Solubility of Reactive Orange 4

Reactive Orange 4 is consistently reported to have very good solubility in water.[\[2\]](#)[\[3\]](#) This is a crucial property for its primary application in textile dyeing, where it is applied to cellulosic fibers from an aqueous dyebath.[\[1\]](#) While precise quantitative data is limited in publicly available literature, the following table summarizes the available information.

Solvent	Temperature (°C)	Solubility (g/L)	Observations
Water	20	> 200	For a new type of composite reactive orange dye. [4]
Water	20	~100	Recommended concentration for printing or pad dyeing applications. [5]
Water	Not Specified	Very Good	General qualitative description. [2] [3]
Water	Not Specified	Good	Hot water can accelerate dissolution. [5]

Factors Influencing Aqueous Solubility:

- Temperature: As with most solutes, the solubility of **Reactive Orange 4** in water is expected to increase with temperature. Hot water is often used to facilitate its dissolution.[5]
- pH: The pH of the aqueous solution can influence the ionization state of the sulfonic acid groups, which may affect solubility.
- Electrolytes: The presence of electrolytes, such as sodium chloride or sodium sulfate, which are commonly used as exhausting agents in the dyeing process, can decrease the solubility of reactive dyes in water.[5]

Solubility of Reactive Orange 4 in Organic Solvents

Information on the solubility of **Reactive Orange 4** in organic solvents is largely qualitative. Generally, reactive dyes exhibit some degree of solubility in polar organic solvents.

Solvent	Temperature (°C)	Solubility	Observations
Ethanol	Not Specified	No quantitative data available	Some degree of solubility is expected. [5]
Methanol	Not Specified	No quantitative data available	Similar to ethanol, some degree of solubility is expected. [5]
Dimethyl Sulfoxide (DMSO)	Not Specified	No quantitative data available	Often used as a solvent for organic compounds, but its specific interaction with Reactive Orange 4 is not well-documented.[5]

Experimental Protocol: Quantitative Determination of Solubility by UV-Visible Spectrophotometry

A precise method for determining the solubility of a colored compound like **Reactive Orange 4** is through UV-Visible Spectrophotometry. This method is based on the Beer-Lambert Law, which relates the absorbance of a solution to the concentration of the absorbing species.

Objective: To determine the saturation solubility of **Reactive Orange 4** in a given solvent at a specific temperature.

Materials and Equipment:

- **Reactive Orange 4**

- Solvent of interest (e.g., deionized water, ethanol)
- UV-Visible Spectrophotometer
- Volumetric flasks and pipettes
- Centrifuge or filtration apparatus (e.g., 0.45 μm syringe filters)
- Thermostatically controlled shaker or water bath
- Analytical balance

Procedure:

- Preparation of a Saturated Solution:

- Add an excess amount of **Reactive Orange 4** to a known volume of the solvent in a sealed container. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
 - Place the container in a thermostatically controlled shaker or water bath set to the desired temperature.
 - Agitate the mixture for a sufficient period (e.g., 24-48 hours) to ensure that equilibrium is reached.

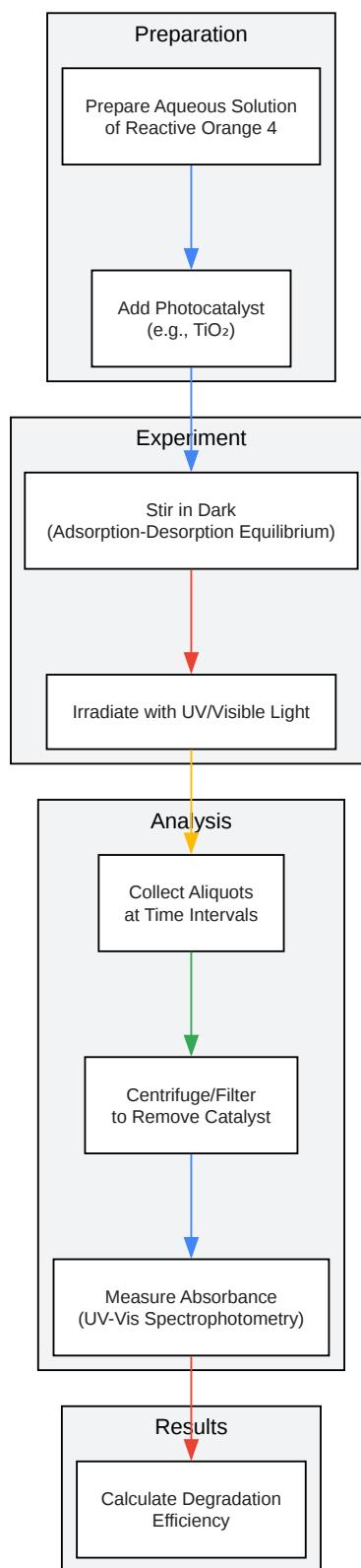
- Separation of Undissolved Solid:

- After equilibration, allow the solution to stand undisturbed at the set temperature for a short period to allow the excess solid to settle.
- Carefully withdraw a known volume of the supernatant using a pipette. To ensure no solid particles are transferred, the supernatant should be centrifuged or filtered.

• Preparation of Standard Solutions and Calibration Curve:

- Prepare a stock solution of **Reactive Orange 4** of a known concentration in the solvent of interest.
- From the stock solution, prepare a series of standard solutions of decreasing concentrations through serial dilution.
- Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λ_{max}) for **Reactive Orange 4** using the UV-Visible Spectrophotometer.
- Plot a calibration curve of absorbance versus concentration. The plot should be linear and pass through the origin.

• Determination of Unknown Concentration:


- Dilute the filtered saturated solution with a known volume of the solvent to bring its absorbance within the linear range of the calibration curve.
- Measure the absorbance of the diluted solution at λ_{max} .
- Using the equation of the line from the calibration curve, determine the concentration of **Reactive Orange 4** in the diluted solution.

• Calculation of Solubility:

- Calculate the concentration of the original saturated solution by multiplying the concentration of the diluted solution by the dilution factor.
- Express the solubility in the desired units (e.g., g/L or mol/L).

Visualization of an Experimental Workflow: Photocatalytic Degradation of Reactive Orange 4

Reactive Orange 4 is frequently used as a model pollutant in environmental research to study the efficacy of advanced oxidation processes (AOPs) for wastewater treatment.^[1] The following diagram illustrates a typical experimental workflow for the photocatalytic degradation of **Reactive Orange 4** using a semiconductor photocatalyst like titanium dioxide (TiO₂).

[Click to download full resolution via product page](#)

Caption: Workflow for Photocatalytic Degradation of **Reactive Orange 4**.

This workflow outlines the key steps from solution preparation to the final analysis of degradation efficiency, providing a clear and logical representation of the experimental process.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. files.core.ac.uk [files.core.ac.uk]
- 2. worlddyeveriety.com [worlddyeveriety.com]
- 3. Reactive Orange 4 CAS#: 12225-82-0 [m.chemicalbook.com]
- 4. CN102898868A - Reactive orange dye and preparation method thereof - Google Patents [patents.google.com]
- 5. C.I. Reactive Orange 4|Reactive Dye for Research [benchchem.com]
- To cite this document: BenchChem. [An In-depth Technical Guide to the Solubility of Reactive Orange 4]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1595245#solubility-of-reactive-orange-4-in-water-and-organic-solvents>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com